Orbiculin E
Description
Orbiculin E is a bioactive compound isolated from Celastrus orbiculatus Thunb. (COT), a plant traditionally used in East Asian medicine for its anti-inflammatory properties . It belongs to a family of sesquiterpenoids and triterpenoids, which are abundant in COT roots, stems, and leaves. This compound, along with Orbiculin A and D, has demonstrated significant anti-inflammatory effects in vitro, including inhibition of NF-κB activation and nitric oxide (NO) production .
Properties
Molecular Formula |
C31H36O10 |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
[(1S,2R,4S,5R,6R,7S,9R,12R)-4,5-diacetyloxy-7-benzoyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] furan-3-carboxylate |
InChI |
InChI=1S/C31H36O10/c1-17-14-23(37-18(2)32)26(38-19(3)33)30(6)24(39-27(34)20-10-8-7-9-11-20)15-22-25(31(17,30)41-29(22,4)5)40-28(35)21-12-13-36-16-21/h7-13,16-17,22-26H,14-15H2,1-6H3/t17-,22-,23+,24+,25-,26+,30-,31-/m1/s1 |
InChI Key |
GAOKKLOHOKIMQT-KBAKPPLISA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Orbiculin E shares a sesquiterpenoid backbone with other Orbiculin compounds but differs in functional group substitutions and stereochemistry. Key structural features of selected analogs are summarized below:
Key Observations :
Pharmacological Activities
Anti-Inflammatory Effects
*COT root extracts containing this compound reduce pro-inflammatory cytokines (e.g., IL-6, TNF-α) in A549 cells at 20–160 mg/mL .
Key Findings :
- Orbiculin H exhibits the most potent anti-inflammatory activity among characterized analogs, though its efficacy is inferior to the control agent aminoguanidine (IC₅₀ = 16.3 μM for NO inhibition) .
- Orbiculin A’s role in reversing multidrug resistance (via P-glycoprotein inhibition) highlights functional divergence within the Orbiculin family .
Distribution in Plant Parts
COT’s phytochemical diversity varies across tissues, impacting compound availability:
Implications :
- This compound’s root-specific occurrence may limit its therapeutic scalability compared to leaf-abundant analogs like Orbiculin I .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
